pentyl 2-[(12-ethyl-12-methyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate
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Overview
Description
Preparation Methods
The synthesis of pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves multiple steps, including the formation of the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core and subsequent esterification. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
Pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development for treating various diseases.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate include other esters of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties . The uniqueness of pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate lies in its specific ester configuration and the presence of the pentyl group, which can influence its reactivity and interactions.
Properties
CAS No. |
351441-29-7 |
---|---|
Molecular Formula |
C25H30N2O4S2 |
Molecular Weight |
486.7g/mol |
IUPAC Name |
pentyl 2-[(12-ethyl-12-methyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C25H30N2O4S2/c1-4-6-10-13-30-20(28)16-32-24-26-22-21(23(29)27(24)17-11-8-7-9-12-17)18-14-25(3,5-2)31-15-19(18)33-22/h7-9,11-12H,4-6,10,13-16H2,1-3H3 |
InChI Key |
ATWACYLXDBJWRM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=CC=C4 |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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